molecular formula C6H2BrClN2O B8306504 5-Bromo-6-chlorobenzo[c][1,2,5]oxadiazole

5-Bromo-6-chlorobenzo[c][1,2,5]oxadiazole

Cat. No. B8306504
M. Wt: 233.45 g/mol
InChI Key: HBIZGYPTWYRUOZ-UHFFFAOYSA-N
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Patent
US09006250B2

Procedure details

6-Bromo-5-chlorobenzo[c][1,2,5]oxadiazole 1-oxide (4.8 g, 19 mmol) was taken up 150 ml ethanol, heated to reflux, treated with triethyl phosphite (8.8 g, 53 mmol) and heated for 3.5 h. After cooling, the volatiles were removed by rotary evaporation, the residue was taken up in 100 mL dichloromethane and stirred with 50 mL bleach solution for 30 min. The organic phase was washed with 20 mL saturated NaCl, dried (Na2SO4) and evaporated. The crude material was purified by flash chromatography with a 0-30% ethyl acetate-hexane gradient to give the title compound as an orange solid (3.5 g, 79%): mp 68-69° C.; 1H NMR (400 MHz, CDCl3) δ 8.30 (s, 1H), 8.05 (s, 1H); EIMS m/z 232.
Name
6-Bromo-5-chlorobenzo[c][1,2,5]oxadiazole 1-oxide
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([Cl:12])=[CH:4][C:5]2[C:6]([CH:11]=1)=[N+:7]([O-])[O:8][N:9]=2.P(OCC)(OCC)OCC>C(O)C>[Br:1][C:2]1[C:3]([Cl:12])=[CH:4][C:5]2=[N:9][O:8][N:7]=[C:6]2[CH:11]=1

Inputs

Step One
Name
6-Bromo-5-chlorobenzo[c][1,2,5]oxadiazole 1-oxide
Quantity
4.8 g
Type
reactant
Smiles
BrC=1C(=CC=2C(=[N+](ON2)[O-])C1)Cl
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred with 50 mL bleach solution for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
TEMPERATURE
Type
TEMPERATURE
Details
heated for 3.5 h
Duration
3.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by rotary evaporation
WASH
Type
WASH
Details
The organic phase was washed with 20 mL saturated NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography with a 0-30% ethyl acetate-hexane gradient

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=2C(=NON2)C=C1Cl
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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